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Compound of Interest

Compound Name: Antifolate C2

Cat. No.: B12365045

A deep dive into the mechanisms, efficacy, and experimental data of two distinct antifolate
compounds, Antifolate C2 and CB3717, reveals differing primary targets and clinical
trajectories. This guide provides a comprehensive comparison for researchers and drug
development professionals, summarizing key quantitative data and outlining detailed
experimental protocols.

Antifolate C2, a novel pyrrolo[2,3-d]pyrimidine derivative, and CB3717, a quinazoline-based
compound, both function by disrupting folate metabolism, a critical pathway for cell
proliferation. However, they achieve this through distinct mechanisms of action, leading to
different efficacy and toxicity profiles. Antifolate C2 selectively targets the proton-coupled
folate transporter (PCFT) for cell entry and inhibits glycinamide ribonucleotide
formyltransferase (GARFTase), a key enzyme in the de novo purine synthesis pathway.[1][2] In
contrast, CB3717 is a potent inhibitor of thymidylate synthase (TS), the enzyme responsible for
the sole de novo synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for
DNA synthesis.[3][4][5]

Mechanism of Action and Cellular Transport

Antifolate C2 exhibits tumor selectivity by preferentially utilizing PCFT, which is often
overexpressed in certain cancer types, such as non-squamous non-small cell lung cancer (NS-
NSCLC), and is more active in the acidic tumor microenvironment.[1][2][6] This selective
transport mechanism is a key feature that distinguishes it from other antifolates like
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pemetrexed.[2] Once inside the cell, it inhibits GARFTase, leading to a depletion of purine
nucleotides necessary for DNA and RNA synthesis.[2]

CB3717, also known as N10-propargyl-5,8-dideazofolic acid, primarily enters cells via the
reduced folate carrier (RFC).[7] Its potent inhibition of thymidylate synthase leads to a
"thymineless death" by disrupting the supply of dTMP for DNA replication.[4][5][8] A significant
aspect of CB3717's activity is its intracellular conversion to polyglutamated forms. These
polyglutamated metabolites are retained within the cell for longer periods and are substantially
more potent inhibitors of thymidylate synthase than the parent compound.[3][9] Studies have
shown that the di-, tri-, tetra-, and pentaglutamate forms of CB3717 are 26-, 87-, 119-, and
114-fold more potent, respectively, than CB3717 itself in inhibiting isolated L1210 thymidylate
synthase.[3][9]

Quantitative Comparison of In Vitro Activity

The following tables summarize the available quantitative data on the inhibitory and cytotoxic
effects of Antifolate C2 and CB3717. It is important to note that direct comparative studies are
limited, and the data presented is compiled from various sources. The data for Antifolate C2 is
based on analogous 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolates.

Inhibition )
Compound Target Enzyme i Cell Line Reference
(IC50/Ki)
) Recombinant
Antifolate C2 IC50: 0.15 uM -
GARFTase mouse [10]
(analogs) 2.44 uM
GARFTase
) Human
Thymidylate ] )
CB3717 Ki: 4.9 nM thymidylate [4]
Synthase
synthetase
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Compound Cell Line Cytotoxicity (IC50) Reference

Antifolate C2

KB (FR-positive) 6.8 nM - 18 nM [10]
(analogs)

A549 (Human Lung
CB3717 _ ~3 uM [8]
Carcinoma)

L1210 (Murine Not explicitly stated,
CB3717 _ _ [31[9]
Leukemia) but active

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways
for each compound.

Antifolate C2 inhibits de novo purine synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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